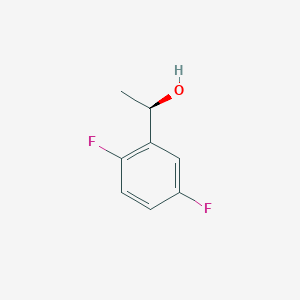

(1R)-1-(2,5-difluorophenyl)ethan-1-ol

Description

Significance of Chirality in Asymmetric Synthesis

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a central concept in modern chemistry. nih.govresearchgate.net These non-superimposable mirror images are known as enantiomers. researchgate.net In biological systems, such as the human body, the specific three-dimensional structure of a molecule is often crucial for its function. Receptors, enzymes, and other biological macromolecules are themselves chiral, leading to stereospecific interactions with small molecules. googleapis.com Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. googleapis.comnih.gov One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. researchgate.net

This biological specificity necessitates the production of single-enantiomer compounds, a primary goal of asymmetric synthesis. nih.govgoogle.com Asymmetric synthesis, also referred to as chiral synthesis, encompasses methods that preferentially create one enantiomer over the other from an achiral or racemic precursor. nih.govgoogle.com This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment during the reaction, favoring the formation of one diastereomeric transition state over the other. google.com The ability to control stereochemistry is paramount for developing safer and more effective pharmaceuticals, as well as novel materials with distinct optical or electronic properties. nih.govgoogle.com

Contextualizing (1R)-1-(2,5-Difluorophenyl)ethan-1-ol within the Class of Chiral Fluorinated Alcohols

This compound belongs to the structural class of chiral fluorinated alcohols. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and bioavailability. googleapis.com Consequently, fluorinated compounds are prevalent in a significant portion of modern pharmaceuticals and agrochemicals. googleapis.com

This compound, with its difluorophenyl group and a chiral carbinol center, is a valuable chiral building block. A U.S. patent has identified this compound and its (S)-enantiomer, (S)-1-(2,5-difluorophenyl)ethan-1-ol, as novel chiral intermediates. google.com These intermediates are crucial for the synthesis of more complex, optically pure pharmaceutical agents. google.com The primary method highlighted for their preparation is the asymmetric reduction of the corresponding prochiral ketone, 2',5'-difluoroacetophenone (B32684). google.com This transformation can be achieved with high enantioselectivity using reagents like diisopinocampheylchloroborane (Ipc₂BCl), which is known to yield chiral alcohols with excellent enantiomeric excess, often 95% or greater. google.com The resulting chiral alcohol can then be used in subsequent synthetic steps to construct larger, biologically active molecules. google.com

Table 1: General Data for Asymmetric Ketone Reduction

| Catalyst/Reagent System | Substrate Example | Product Example | Typical Enantiomeric Excess (ee) |

| Diisopinocampheylchloroborane (Ipc₂BCl) | Substituted Aryl Ketones | Chiral Aryl Alcohols | ≥95% google.com |

| Ketoreductase (KRED) Enzymes | Prochiral Ketones | Chiral Alcohols | >95% researchgate.net |

| Chiral Oxazaborolidine Catalysts | Prochiral Ketones | Chiral Alcohols | High nih.gov |

This table presents generalized data for common asymmetric reduction methods applicable to the synthesis of chiral arylethanols.

Evolution of Research Themes Pertaining to Chiral Alcohols and Their Stereoselective Production

The methods for producing enantiomerically pure alcohols have evolved significantly over the past decades. Early approaches often relied on the resolution of racemic mixtures, where the two enantiomers are separated. One classical method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, followed by separation through crystallization. googleapis.com

However, the focus of modern research has shifted towards more efficient and atom-economical strategies, primarily catalytic asymmetric synthesis. google.com This field has seen tremendous progress, with the development of sophisticated chiral catalysts for the enantioselective reduction of prochiral ketones. google.com This includes transition metal complexes with chiral ligands and organocatalysts like the Corey-Bakshi-Shibata (CBS) reagent, which is based on a chiral oxazaborolidine. nih.gov

A parallel and highly significant research theme is the use of biocatalysis. rsc.org Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), have emerged as powerful tools for the synthesis of chiral alcohols. researchgate.net These biocatalysts can operate under mild conditions (room temperature and neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity, frequently affording products with very high enantiomeric excess (>99% ee). The stereoselective reduction of a ketone to a chiral alcohol is a common application. researchgate.net Research in this area continues to advance through methods like directed evolution, which engineers enzymes for improved activity, stability, and substrate scope. rsc.org The integration of enzymatic steps into multi-step syntheses, sometimes in cascade reactions, represents a state-of-the-art approach to producing complex chiral molecules efficiently. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPAVJXGLFKACE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-37-0 | |

| Record name | (1R)-1-(2,5-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Strategies for 1r 1 2,5 Difluorophenyl Ethan 1 Ol

Asymmetric Catalytic Reduction of 1-(2,5-Difluorophenyl)ethanone

The asymmetric reduction of 1-(2,5-difluorophenyl)ethanone is a prominent method for producing (1R)-1-(2,5-difluorophenyl)ethan-1-ol. This transformation can be effectively achieved through both homogeneous catalysis and organocatalysis, employing chiral catalysts to induce enantioselectivity.

Homogeneous Catalysis Approaches

Homogeneous catalysis, utilizing soluble transition-metal complexes with chiral ligands, offers a powerful tool for the asymmetric reduction of ketones. Ruthenium, rhodium, and iridium complexes have been extensively studied for this purpose.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of ketones. This technique typically employs a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition-metal catalyst. Chiral ruthenium and rhodium complexes, particularly those with N-sulfonated diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have demonstrated high efficiency and enantioselectivity in the reduction of various ketones. nih.gov

For the synthesis of this compound, ruthenium and rhodium catalysts featuring chiral ligands are employed to facilitate the stereoselective transfer of hydrogen from a donor molecule to the carbonyl group of 1-(2,5-difluorophenyl)ethanone. The choice of metal, ligand, and reaction conditions, including the hydrogen donor and base, are critical in achieving high yields and enantiomeric excess (e.e.).

| Catalyst System | Hydrogen Donor | Base | Solvent | Yield (%) | e.e. (%) |

| Ru(II)-TsDPEN | HCOOH/NEt3 | - | Various | High | >95 |

| Rh(III)-TsDPEN | Isopropanol | Base | Isopropanol | Moderate | High |

This table presents representative data and specific results can vary based on detailed experimental conditions.

Asymmetric hydrogenation, which utilizes molecular hydrogen as the reductant, is another key strategy. Iridium complexes, in particular, have emerged as highly effective catalysts for the asymmetric hydrogenation of ketones that can be challenging for ruthenium and rhodium catalysts. nih.govnih.gov Chiral N,P-ligands are often employed with iridium to create a highly selective catalytic environment. nih.gov

In the context of producing this compound, an iridium catalyst, often in the form of [Ir(COD)Cl]2, is combined with a chiral ligand to facilitate the direct hydrogenation of 1-(2,5-difluorophenyl)ethanone. The reaction is typically carried out under a hydrogen atmosphere, and the choice of solvent and additives can significantly influence the outcome.

| Catalyst Precursor | Chiral Ligand | Solvent | H2 Pressure | Yield (%) | e.e. (%) |

| [Ir(COD)Cl]2 | Chiral N,P-Ligand | Various | 1-50 atm | High | >99 |

This table provides a general overview; specific ligand structures and reaction parameters are crucial for achieving optimal results.

Organocatalytic Asymmetric Reduction Methodologies

Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. Chiral organic molecules, such as those derived from cinchona alkaloids or proline, can catalyze the transfer of hydrogen from a hydride source, like a Hantzsch ester, to the ketone. nih.gov This approach avoids the use of often expensive and toxic heavy metals.

For the synthesis of this compound, a chiral organocatalyst activates the ketone and facilitates the stereoselective addition of a hydride from the donor. The reaction conditions, including the choice of catalyst, hydride source, and solvent, are optimized to maximize enantioselectivity.

| Organocatalyst | Hydride Source | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

| Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25-50 | High | >90 |

| Chiral Amine | Trichlorosilane | Dichloromethane | -20 to 0 | High | >95 |

This table illustrates the potential of organocatalysis; specific catalyst structures and conditions are key to success.

Biocatalytic Approaches and Enzymatic Transformations for Enantiopure this compound

Biocatalysis, utilizing enzymes or whole microorganisms, provides a highly selective and environmentally friendly route to chiral alcohols. Ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of ketones, often exhibiting near-perfect enantioselectivity and operating under mild reaction conditions. researchgate.netnih.gov

Enantioselective Ketoreductase (KRED)-Catalyzed Bioreductions

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. A wide range of natural and engineered KREDs are available, offering a diverse toolkit for the synthesis of specific enantiomers of chiral alcohols. nih.govgoogle.com

In the production of this compound, a specific ketoreductase that exhibits high activity and (R)-selectivity towards 1-(2,5-difluorophenyl)ethanone is selected. The reaction is typically performed in an aqueous buffer, often with a co-solvent to improve substrate solubility. A cofactor regeneration system, such as using glucose and glucose dehydrogenase, is commonly employed to recycle the expensive nicotinamide cofactor. google.com

| Ketoreductase (KRED) | Cofactor | Cofactor Regeneration System | Substrate Conc. (g/L) | Conversion (%) | e.e. (%) |

| KRED-XXX (R-selective) | NADPH | Glucose/GDH | 10-50 | >99 | >99.5 |

| Engineered KRED | NADH | Formate/FDH | 50-100 | >99 | >99.5 |

This table highlights the effectiveness of biocatalysis. The specific KRED, cofactor system, and reaction conditions are critical for achieving high performance.

Enzyme Screening and Engineering for Substrate Specificity and Stereoselectivity

The biocatalytic asymmetric reduction of 2',5'-difluoroacetophenone (B32684) to this compound relies heavily on the selection of a suitable enzyme with high stereoselectivity. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes screened for this transformation. nih.govrsc.org The initial screening process involves testing a library of diverse wild-type enzymes from various microorganisms, such as Lactobacillus brevis (LbADH) or enzymes from Thermoanaerobacter species, against the target substrate. nih.govrsc.org

Key performance indicators during screening are conversion rate and, most importantly, the enantiomeric excess (ee) of the desired (R)-enantiomer. Enzymes that naturally exhibit a preference for producing the (R)-alcohol (an anti-Prelog preference in some cases) are identified as promising candidates. nih.gov

Once a lead enzyme is identified, protein engineering techniques are often employed to enhance its properties. Structure-guided engineering, including site-directed mutagenesis, can be used to modify the enzyme's active site. These modifications aim to improve substrate binding, increase catalytic activity (kcat), and further boost stereoselectivity towards the (R)-product. researchgate.net For instance, mutations can alter the size and shape of the substrate-binding pocket to better accommodate the 2,5-difluorophenyl group, thereby enhancing the precise orientation required for hydride attack to yield the (R)-alcohol.

Table 1: Example of Enzyme Screening Results for Asymmetric Ketone Reduction Data is illustrative of typical screening outcomes for analogous substrates.

| Enzyme Source | Substrate | Conversion (%) | Product Enantiomer | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Lactobacillus brevis | 2-Chloroacetophenone | >99 | (S) | >99 |

| Thermoanaerobacter sp. | Acetophenone | >99 | (R) | >99 |

| Engineered KRED | 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | ~100 | (S) | >99.9 |

| Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 88.2 | (R) | 99.9 |

Process Optimization for High Enantiomeric Excess and Productivity

After selecting or engineering a suitable enzyme, the next critical phase is the optimization of the reaction process to maximize productivity and ensure high enantiomeric excess on a larger scale. researchgate.net Key parameters that are systematically varied and optimized include substrate concentration, temperature, pH, and cofactor regeneration.

High substrate loading is desirable for industrial applications to ensure high space-time yield. researchgate.net However, high concentrations of the ketone substrate or the alcohol product can lead to enzyme inhibition or inactivation. Process optimization often involves operating at substrate concentrations as high as 500 g/L while maintaining near-perfect conversion and enantioselectivity. researchgate.net

The reaction medium is another crucial factor. While aqueous buffers are common, co-solvents or biphasic systems may be introduced to improve the solubility of hydrophobic substrates like 2',5'-difluoroacetophenone. rsc.org Temperature and pH are optimized to match the enzyme's operational stability and peak activity.

Since ADHs and KREDs require nicotinamide cofactors (NADH or NADPH), an efficient in-situ cofactor regeneration system is essential for a cost-effective process. researchgate.net This is typically achieved by adding a sacrificial co-substrate, such as isopropanol, and a corresponding dehydrogenase, or by using a glucose/glucose dehydrogenase system. A well-optimized process can achieve nearly 100% conversion with an enantiomeric excess exceeding 99.9%. researchgate.net

Table 2: Key Parameters in Biocatalytic Process Optimization

| Parameter | Objective | Typical Optimized Value |

|---|---|---|

| Substrate Concentration | Maximize space-time yield | 50-500 g/L |

| Temperature | Balance reaction rate and enzyme stability | 30-50 °C |

| pH | Maintain optimal enzyme activity | 6.0-8.0 |

| Cofactor Regeneration | Minimize cost, ensure continuous supply | e.g., Isopropanol/ADH system |

| Reaction Time | Achieve complete conversion | 12-24 hours |

Alcohol Dehydrogenase (ADH)-Mediated Asymmetric Reductions

Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes used for the asymmetric reduction of prochiral ketones to furnish enantiopure secondary alcohols. nih.govnih.gov The synthesis of this compound is an ideal application for ADHs that follow the anti-Prelog rule, delivering the hydride to the re-face of the ketone's carbonyl group.

ADHs from organisms like Lactobacillus brevis (LbADH) and various thermophilic species such as Thermoanaerobacter pseudethanolicus (TeSADH) are frequently employed. nih.govnih.gov These enzymes are valued for their broad substrate scope and high stereoselectivity. nih.govrsc.org The choice of ADH can be influenced by the electronic properties of the substituents on the aromatic ring of the substrate. rsc.org For 2',5'-difluoroacetophenone, the electron-withdrawing nature of the fluorine atoms can influence substrate binding in the enzyme's active site and affect the reaction rate. rsc.org

Engineered ADH variants can be used to invert the stereochemical outcome or enhance the selectivity for the desired (R)-enantiomer. For example, specific mutations in the active site of TeSADH have been shown to switch its preference from producing (S)-alcohols to (R)-alcohols for certain halo-substituted acetophenones. nih.govkaust.edu.sa This tunability makes ADHs powerful tools for accessing specific chiral alcohols like this compound with high optical purity. nih.gov

Chemoenzymatic Synthetic Routes Incorporating this compound

Chemoenzymatic synthesis combines the high selectivity of biocatalytic steps with the versatility of traditional organic chemistry. In this context, this compound, produced via enzymatic reduction, serves as a valuable chiral starting material for multi-step syntheses. mdpi.com A prominent example of a related chiral alcohol is its use as a key intermediate in the synthesis of pharmaceuticals. For instance, the structurally similar (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a crucial precursor for Ticagrelor, an antiplatelet drug. researchgate.net

A typical chemoenzymatic route would involve the following:

Biocatalytic Step: Asymmetric reduction of 2',5'-difluoroacetophenone using a selected ketoreductase or alcohol dehydrogenase to produce this compound with high enantiomeric purity (>99% ee).

Chemical Transformations: The resulting chiral alcohol is then used in subsequent chemical reactions. These can include nucleophilic substitution of the hydroxyl group (often after activation, e.g., conversion to a mesylate or tosylate), esterification, or other modifications to build the final target molecule.

This approach leverages the efficiency and green credentials of biocatalysis to establish the critical stereocenter, avoiding the need for chiral chromatography or resolution at later, more complex stages of the synthesis. mdpi.com

Chiral Resolution Methodologies

When a stereoselective synthesis is not employed, the racemic mixture of 1-(2,5-difluorophenyl)ethan-1-ol must be separated into its constituent enantiomers. Chiral resolution techniques are employed for this purpose.

Diastereomeric Salt Formation for Enantiomeric Enrichment

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers of compounds that contain an acidic or basic functional group. researchgate.net For a chiral alcohol like 1-(2,5-difluorophenyl)ethan-1-ol, this method first requires its derivatization to introduce an acidic or basic handle, for example, by conversion to a phthalic acid half-ester.

The core principle involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. mdpi.com For an acidic derivative of the alcohol, a chiral base (e.g., (R)-1-phenylethylamine) would be used. This reaction forms a pair of diastereomeric salts: [(R)-alcohol derivative·(R)-base] and [(S)-alcohol derivative·(R)-base].

These diastereomers possess different physicochemical properties, most importantly, different solubilities in a given solvent system. mdpi.comnih.gov Through a process of fractional crystallization, one diastereomeric salt will preferentially precipitate from the solution, while the other remains in the mother liquor. mdpi.com After separation of the crystalline salt, the enriched enantiomer of the alcohol is recovered by breaking the salt, typically through treatment with an acid or base. The efficiency of the resolution depends on the choice of resolving agent and the crystallization solvent. researchgate.net

Kinetic Resolution Techniques

Kinetic resolution is a powerful method that relies on the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. wikipedia.org In this process, a racemic mixture of 1-(2,5-difluorophenyl)ethan-1-ol is subjected to a reaction that selectively converts one enantiomer faster than the other.

Enzymatic kinetic resolution is a common approach, often utilizing lipases. nih.gov For example, in a transesterification reaction using a lipase like Novozym 435 (from Candida antarctica) and an acyl donor (e.g., vinyl acetate), the enzyme will preferentially acylate one enantiomer of the alcohol. nih.gov If the lipase is more reactive towards the (S)-enantiomer, it will be converted to (S)-1-(2,5-difluorophenyl)ethyl acetate, leaving the unreacted this compound enriched in the reaction mixture.

The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product. wikipedia.org The unreacted (R)-alcohol can then be separated from the esterified (S)-alcohol by standard methods like chromatography. Chemical methods, such as asymmetric hydrogenation catalysts developed by Noyori, can also be used for the kinetic resolution of racemic secondary alcohols. wikipedia.orgprinceton.edu

Enzyme-Catalyzed Kinetic Resolution

Enzyme-catalyzed kinetic resolution is a widely employed method for producing optically pure alcohols due to the high stereoselectivity, mild reaction conditions, and environmentally benign nature of biocatalysts. nih.gov Lipases are the most common class of enzymes used for this purpose, catalyzing the enantioselective acylation of the alcohol in a racemic mixture. nih.govmdpi.com In this process, a racemic mixture of 1-(2,5-difluorophenyl)ethan-1-ol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (typically the R-enantiomer) to form an ester, leaving the unreacted S-enantiomer behind. The resulting mixture of the ester and the unreacted alcohol can then be separated.

Candida antarctica lipase B (CALB), often immobilized on a solid support such as acrylic resin (e.g., Novozym 435), is a highly effective catalyst for the kinetic resolution of various secondary alcohols. nih.govmdpi.com The choice of acyl donor and solvent significantly impacts the reaction's efficiency and enantioselectivity. Vinyl acetate is frequently used as an acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion. mdpi.com Non-polar organic solvents like n-hexane or diisopropyl ether are common reaction media. nih.govresearchgate.net

The effectiveness of the resolution is quantified by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. Ideally, the reaction is stopped at or near 50% conversion to maximize the enantiomeric purity of both the acylated and unreacted enantiomers.

| Catalyst | Acyl Donor | Solvent | Conversion (%) | Product Enantiomeric Excess (ee %) | Ref. |

| Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | ~50 | >99 (for ester) | nih.gov |

| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 40.8 | 98.9 (for ester) | mdpi.com |

| Candida rugosa Lipase | Isopropenyl Acetate | Toluene | - | 94 (for ester) | mdpi.com |

Organocatalytic Kinetic Resolution

Organocatalytic kinetic resolution utilizes small, chiral organic molecules to catalyze the enantioselective transformation of a racemic mixture. uva.es This approach avoids the use of metals and can offer advantages in terms of stability, cost, and operational simplicity compared to enzymatic or organometallic methods. uva.es For chiral alcohols, common strategies involve enantioselective acylation using chiral N-heterocyclic carbenes (NHCs), chiral phosphoric acids, or hydrogen-bonding catalysts like squaramides. uva.esresearchgate.net

In a typical organocatalytic kinetic resolution of racemic 1-(2,5-difluorophenyl)ethan-1-ol, the alcohol mixture is treated with an acylating agent in the presence of a substoichiometric amount of a chiral organocatalyst. The catalyst preferentially activates one enantiomer of the alcohol or the acylating agent, leading to a faster reaction rate for one enantiomer over the other. nih.gov

For instance, a chiral squaramide catalyst can activate both the sulfinamide and alcohol substrates through dual hydrogen-bonding interactions, enabling efficient kinetic resolution. researchgate.net The selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers, is a key measure of the effectiveness of the resolution. A high selectivity factor (s > 100) allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess. nih.gov

| Catalyst Type | Catalyst Example | Acylating Agent | Solvent | Selectivity Factor (s) | Ref. |

| Hydrogen-Bonding | Chiral Squaramide | N-Boc-sulfinamide | Dichloromethane | >140 | researchgate.netnih.gov |

| N-Heterocyclic Carbene | Imidazolium-based NHC | Acylating Agent | Toluene | - | uva.es |

| Chiral Phosphoric Acid | BINOL-derived CPA | Acetic Anhydride | Dichloromethane | - | uva.es |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable and economically viable manufacturing routes.

Atom Economy and Process Mass Intensity (PMI) Analysis

Atom Economy (AE) is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the balanced chemical equation. scranton.edu It highlights how many atoms from the reactants are incorporated into the final product versus how many are lost as byproducts. rsc.org Addition reactions, for example, have a 100% atom economy in theory, as all reactant atoms are incorporated into the product. scranton.edu

For the synthesis of this compound, a common route is the reduction of 1-(2,5-difluorophenyl)ethan-1-one. Different reduction methods can be compared using these metrics.

| Synthetic Step | Reactants | Product | Atom Economy (%) | PMI (Illustrative) |

| Asymmetric Transfer Hydrogenation | 1-(2,5-difluorophenyl)ethan-1-one, Isopropanol, Chiral Catalyst | This compound, Acetone | High (near 100% for the transfer step) | Lower (fewer workup steps) |

| Stoichiometric Borohydride Reduction & Resolution | 1-(2,5-difluorophenyl)ethan-1-one, NaBH4, then enzymatic resolution | This compound | Lower (due to NaBH4 byproducts and resolution waste) | Higher (multi-step process with significant solvent/reagent use) |

Solvent Selection and Environmentally Benign Reaction Media

Solvents constitute a significant portion of the mass in a typical chemical process and are a major source of waste and environmental concern due to their toxicity, flammability, and volatility. researchgate.net Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free conditions. researchgate.netmdpi.com

The selection of a solvent should consider its entire life cycle, including its origin (petrochemical vs. renewable), safety, and disposal. Benign alternatives to hazardous solvents like chlorinated hydrocarbons or aromatic hydrocarbons are actively sought. mdpi.com

Examples of Greener Solvents Applicable to Synthesis:

Water: An ideal green solvent due to its non-toxicity and availability, though its use can be limited by the low solubility of organic reactants.

Supercritical Fluids (e.g., scCO₂): Non-toxic and easily removable, but require specialized high-pressure equipment. researchgate.net

Ionic Liquids (ILs): Salts that are liquid at low temperatures, with negligible vapor pressure. Their high cost and potential toxicity are drawbacks. mdpi.comresearchgate.net

Bio-based Solvents: Derived from renewable resources, such as p-cymene (from citrus peel) or dihydrolevoglucosenone (Cyrene™), offering a more sustainable alternative to petrochemical solvents. mdpi.com

Ethers from Renewable Sources: Solvents like 2,2,5,5-tetramethyloxolane (TMO) are being developed as safer, non-peroxide-forming alternatives to traditional ethers like THF. mdpi.com

In the enzyme-catalyzed resolution of 1-(2,5-difluorophenyl)ethan-1-ol, replacing traditional solvents like toluene with greener options such as cyclopentyl methyl ether (CPME) or using biphasic systems with ionic liquids can significantly reduce the environmental impact. mdpi.commdpi.com

Continuous Flow Chemistry Applications in Stereoselective Synthesis

Continuous flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a powerful technology for green and efficient chemical synthesis. nih.gov This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety (small reaction volumes), higher reproducibility, and easier scalability. nih.govuc.pt

For stereoselective synthesis, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and yield. nih.gov Immobilized catalysts, including enzymes or chiral organocatalysts, are particularly well-suited for flow systems. nih.gov Packing a reactor column with an immobilized catalyst (a packed-bed reactor) allows the reactant stream to flow through, yielding the product continuously while the catalyst is retained and can be used for extended periods.

This technology can be directly applied to the synthesis of this compound. For instance, the asymmetric reduction of 1-(2,5-difluorophenyl)ethan-1-one could be performed by flowing a solution of the ketone and a hydrogen source over a packed bed of an immobilized chiral catalyst. Similarly, the kinetic resolution step could be streamlined by flowing the racemic alcohol and an acyl donor through a reactor containing an immobilized lipase like Novozym 435. nih.gov This setup not only improves efficiency but also simplifies product isolation and catalyst recycling, aligning perfectly with the principles of green chemistry. semanticscholar.orgnih.gov

Mechanistic Investigations of Enantioselective Transformations Yielding 1r 1 2,5 Difluorophenyl Ethan 1 Ol

Elucidation of Reaction Pathways in Asymmetric Catalysis

The enantioselective reduction of the prochiral ketone 2',5'-difluoroacetophenone (B32684) is a primary route to (1R)-1-(2,5-difluorophenyl)ethan-1-ol. Asymmetric transfer hydrogenation (ATH) utilizing chiral ruthenium catalysts, often of the Noyori-type, has proven to be a highly effective method. nih.govmdpi.com The mechanism of these reactions is intricate, involving a concerted, outer-sphere hydride transfer from a metal-hydride complex to the ketone. nih.gov

Catalyst-Substrate Interaction Dynamics and Stereocontrol

The stereochemical outcome of the asymmetric reduction is dictated by the precise interactions between the chiral catalyst and the 2',5'-difluoroacetophenone substrate in the transition state. For Noyori-type catalysts, which typically feature a chiral diamine and a diphosphine ligand, the formation of a six-membered pericyclic transition state is proposed. osti.gov In this arrangement, the substrate interacts with the catalyst through a network of non-covalent interactions, including hydrogen bonding and π-π stacking.

The chiral environment created by the ligands forces the substrate to adopt a specific orientation, exposing one of its prochiral faces to the incoming hydride. The relative sizes of the substituents on the ketone (the 2,5-difluorophenyl group and the methyl group) play a significant role in minimizing steric hindrance within the catalyst's chiral pocket, thereby favoring the formation of one enantiomer over the other. The presence of fluorine substituents on the aromatic ring can influence the electronic properties of the carbonyl group, which in turn affects the catalyst-substrate binding and the energy of the transition state.

Transition State Characterization and Enantioselectivity Origin

Computational studies, often employing density functional theory (DFT), have been instrumental in characterizing the transition states of these reactions. nih.gov These models help to visualize the three-dimensional arrangement of the catalyst and substrate and to quantify the energetic differences between the diastereomeric transition states that lead to the (R) and (S) enantiomers.

The origin of enantioselectivity lies in the energy difference (ΔΔG‡) between these two transition states. A larger energy difference results in a higher enantiomeric excess (ee) of the desired product. Factors that contribute to this energy difference include steric repulsion, electronic interactions, and the formation of stabilizing hydrogen bonds between the catalyst's ligands and the substrate's carbonyl group. For the synthesis of this compound, the catalyst is designed to stabilize the transition state leading to the (R)-enantiomer more effectively than the one leading to the (S)-enantiomer.

Enzyme Active Site Dynamics and Stereochemical Control in Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of ketones like 2',5'-difluoroacetophenone. nih.govnih.gov Wild-type ketoreductases from Lactobacillus species, for instance, are known to predominantly produce the (R)-enantiomer of aryl-substituted secondary alcohols. google.com

Structural Basis of Enzyme Promiscuity and Specificity

The stereochemical outcome of an enzymatic reduction is determined by the precise fit of the substrate within the enzyme's active site. nih.gov The active site is a three-dimensional pocket lined with specific amino acid residues that interact with the substrate through a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions. For ketoreductases, the active site contains a binding pocket for the nicotinamide (B372718) cofactor (NADH or NADPH) and a separate pocket for the ketone substrate.

The "Prelog's rule" is often used to predict the stereochemical course of reductions catalyzed by dehydrogenases. Enzymes following Prelog's rule deliver the hydride from the cofactor to the Re-face of the carbonyl, leading to the (S)-alcohol. Conversely, anti-Prelog enzymes deliver the hydride to the Si-face, yielding the (R)-alcohol. The stereopreference of an enzyme is dictated by the orientation of the substrate within the active site, which is in turn governed by the shape and chemical nature of the binding pockets. The promiscuity of some enzymes allows them to accept a range of substrates, including non-natural ones like 2',5'-difluoroacetophenone. researchgate.net

Directed Evolution and Rational Design Strategies for Enhanced Stereoselectivity

While wild-type enzymes can exhibit good enantioselectivity, protein engineering techniques such as directed evolution and rational design are often employed to enhance their properties for specific applications. nih.gov

Directed evolution involves creating libraries of mutant enzymes through random mutagenesis and screening them for improved activity and stereoselectivity towards a target substrate. d-nb.info This iterative process mimics natural evolution and can lead to enzymes with significantly enhanced performance without a detailed knowledge of the enzyme's structure or mechanism.

Rational design , on the other hand, relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. scispace.com By identifying key amino acid residues in the active site that control substrate binding and stereoselectivity, targeted mutations can be introduced to alter these properties. For instance, modifying the size of the substrate-binding pockets can accommodate different substituents on the ketone and can even invert the enantioselectivity of the enzyme from producing the (S)-enantiomer to the (R)-enantiomer.

Below is a hypothetical data table illustrating the results of a directed evolution experiment to improve the enantioselectivity of a ketoreductase for the synthesis of this compound.

| Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee) of (R)-enantiomer (%) |

| Wild Type | 85 | 92 |

| Mutant 1 (A87G) | 92 | 95 |

| Mutant 2 (W110A) | 88 | 97 |

| Mutant 3 (A87G/W110A) | 98 | >99 |

Kinetic and Thermodynamic Aspects of Stereoselective Reactions

The final enantiomeric composition of the product is determined by the relative rates of formation of the two enantiomers, a concept known as kinetic control. In an enantioselective reaction, the two enantiomers are formed via diastereomeric transition states. The transition state leading to the major enantiomer has a lower free energy of activation than the transition state leading to the minor enantiomer.

Under kinetic control , the product ratio is determined by the difference in the activation energies for the formation of the two enantiomers (ΔΔG‡). The reaction is typically run under conditions that are irreversible, such as low temperatures and short reaction times, to prevent equilibration to the thermodynamically more stable product. Since the two enantiomeric products are energetically identical, thermodynamic control would lead to a racemic mixture. Therefore, all successful enantioselective transformations operate under kinetic control.

The following table presents hypothetical kinetic data for the asymmetric reduction of 2',5'-difluoroacetophenone, illustrating the difference in activation energies that leads to the preferential formation of the (1R)-enantiomer.

| Parameter | Formation of (1R)-enantiomer | Formation of (1S)-enantiomer |

| Rate Constant (k) at 298 K (s⁻¹) | 1.5 x 10⁻³ | 1.5 x 10⁻⁵ |

| Activation Energy (Ea) (kJ/mol) | 60 | 70 |

| ΔG‡ (kJ/mol) | 85 | 95 |

| ΔΔG‡ (kJ/mol) | - | 10 |

The significant difference in the free energy of activation (ΔΔG‡) of 10 kJ/mol clearly favors the formation of the (1R)-enantiomer, leading to a high enantiomeric excess under kinetically controlled conditions.

Advanced Stereochemical Characterization and Absolute Configuration Determination of 1r 1 2,5 Difluorophenyl Ethan 1 Ol

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules in a solution state. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. By comparing experimentally measured spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of a molecule can be unequivocally assigned. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions within a chiral molecule. researchgate.net It is a powerful technique for determining the absolute configuration of chiral molecules, even for those that are non-crystalline or exist as oils. nih.gov The process involves comparing the experimental VCD spectrum with a theoretical spectrum generated through ab initio Density Functional Theory (DFT) calculations for a chosen enantiomer (e.g., the R-configuration). researchgate.net A match between the signs and intensities of the experimental and calculated spectra provides a confident assignment of the absolute configuration. nih.govmdpi.com

For (1R)-1-(2,5-difluorophenyl)ethan-1-ol, the analysis would involve recording the experimental VCD spectrum in an inert solvent like deuterated chloroform (B151607) (CDCl₃). Concurrently, computational modeling would be performed to find the most stable conformers of the molecule. DFT calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) are then used to predict the VCD spectrum for the (R)-enantiomer. researchgate.net The agreement between the predicted spectrum and the measured spectrum confirms the (R) configuration. Key vibrational bands, such as the O-H, C-H, and C-F stretching and bending modes, provide characteristic VCD signatures. rsc.org

Table 1: Representative Comparison of Experimental and DFT-Calculated VCD Data for this compound This table presents illustrative data typical for a VCD analysis.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) (R-config.) | Calculated VCD Sign (R-config.) |

| O-H Stretch | 3610 | + | 3615 | + |

| C-H Stretch (Aromatic) | 3080 | - | 3085 | - |

| C-H Stretch (Methyl) | 2985 | + | 2990 | + |

| C-O Stretch | 1105 | - | 1100 | - |

| C-F Stretch (C2-F) | 1250 | + | 1255 | + |

| C-F Stretch (C5-F) | 1215 | - | 1220 | - |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic excitations. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. encyclopedia.pubresearchgate.net The spectrum is characterized by positive or negative peaks known as Cotton effects.

The absolute configuration of this compound can be determined by matching its experimental ECD spectrum with a spectrum predicted using time-dependent DFT (TD-DFT) calculations. mdpi.com The presence of the difluorophenyl chromophore gives rise to characteristic electronic transitions (e.g., π → π*), which are expected to produce distinct Cotton effects in the ECD spectrum. The signs and magnitudes of these effects are directly related to the absolute stereochemistry at the chiral center. encyclopedia.pub The correlation between the experimental and computed spectra allows for a reliable assignment of the (R)-configuration. uantwerpen.be

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. slideshare.netwikipedia.org An ORD curve provides more detailed structural information than a single specific rotation measurement (e.g., at the sodium D-line). libretexts.org In the vicinity of a chromophore's absorption band, the ORD curve will show a characteristic peak and trough, a phenomenon known as the Cotton effect. slideshare.net The sign of this Cotton effect (positive or negative) is directly linked to the absolute configuration of the molecule. libretexts.org

For this compound, the difluorophenyl group acts as a chromophore. An ORD spectrum would be recorded over a wide range of wavelengths, particularly spanning the UV absorption maxima of this chromophore. The resulting ORD curve would be expected to display a distinct Cotton effect. The absolute configuration is confirmed by comparing the sign of the experimentally observed Cotton effect with empirical rules or with ORD curves calculated for the known (R) and (S) configurations. researchgate.net

Chromatographic Enantioseparation Techniques

Chromatographic methods are fundamental for the physical separation of enantiomers and for the precise determination of the enantiomeric purity of a chiral sample.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining their relative amounts, expressed as enantiomeric excess (% ee). uma.es The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times (t_R) and thus their separation. sigmaaldrich.com

To determine the enantiomeric excess of a sample of this compound, a suitable chiral column, such as one based on a polysaccharide derivative like amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® or Chiralcel® series), would be employed. wiley-vch.denih.gov A mobile phase consisting of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol) is commonly used. wiley-vch.de By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Table 2: Representative Chiral HPLC Data for Enantiomeric Excess Determination This table illustrates a typical output from a chiral HPLC analysis for a sample of this compound.

| Analytical Parameter | Value |

| Chromatographic Conditions | |

| Column: | Chiralcel® OD-H |

| Mobile Phase: | Hexane:Isopropanol (95:5) |

| Flow Rate: | 1.0 mL/min |

| Detection: | UV at 254 nm |

| Chromatogram Results | |

| Retention Time (t_R) of (1S)-enantiomer: | 12.5 min |

| Peak Area of (1S)-enantiomer: | 1,250 |

| Retention Time (t_R) of (1R)-enantiomer: | 14.8 min |

| Peak Area of (1R)-enantiomer: | 248,750 |

| Calculated Results | |

| Enantiomeric Excess (% ee): | 99.0% |

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for analytes that are volatile or can be made volatile through derivatization. The separation mechanism is analogous to chiral HPLC, utilizing a chiral stationary phase within the GC column to effect differential retention of the enantiomers.

For this compound, direct analysis by chiral GC is feasible due to its volatility. Alternatively, derivatization of the hydroxyl group to form an ester or ether can enhance its volatility and improve separation. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The two enantiomers will exhibit different retention times, allowing for their separation and quantification. This technique is highly sensitive and can be coupled with mass spectrometry (GC-MS) for definitive identification of the separated enantiomers. wiley-vch.de

Nuclear Magnetic Resonance (NMR)-Based Methods for Enantiomeric Excess Evaluation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound. researchgate.net Since enantiomers are indistinguishable in a standard NMR spectrum due to their identical magnetic properties, the strategy involves converting the pair of enantiomers into a pair of diastereomers. wikipedia.orgnih.gov This is typically achieved by reacting the chiral analyte with a single enantiomer of a chiral derivatizing agent (CDA). nih.gov The resulting diastereomers have distinct spatial arrangements and, consequently, different NMR spectra, allowing for their differentiation and quantification.

A widely used and reliable method for chiral alcohols like this compound is the Mosher's acid method. umn.eduwikipedia.org This involves creating diastereomeric esters by reacting the alcohol with the two separate enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. nih.gov The alcohol is reacted in two separate experiments with the acid chloride of (R)-MTPA and (S)-MTPA to form the corresponding (R)-MTPA and (S)-MTPA esters.

The analysis relies on the principle that the phenyl group of the MTPA moiety creates a distinct anisotropic field. In the most stable conformation, protons of the substrate alcohol will be shielded or deshielded depending on their proximity to this phenyl group. By comparing the ¹H NMR spectra of the two diastereomeric esters, a characteristic pattern of chemical shift differences (Δδ = δS - δR) emerges. nih.gov For a secondary alcohol, a consistent positive or negative sign for the Δδ values of protons on one side of the stereocenter and the opposite sign for protons on the other side allows for the assignment of the absolute configuration. umn.edu

Furthermore, the enantiomeric excess of the original alcohol sample can be accurately determined. By reacting a scalemic (enantiomerically enriched) sample of the alcohol with a single enantiomer of the CDA (e.g., (R)-MTPA-Cl), two diastereomeric esters will be formed. The integration of specific, well-resolved proton signals for each diastereomer in the resulting NMR spectrum allows for a direct ratiometric analysis, from which the enantiomeric excess can be calculated. umn.edubham.ac.uk

Table 1: Illustrative ¹H NMR Data for Mosher Ester Analysis of this compound This table presents hypothetical data to illustrate the application of the Mosher's acid method. Actual chemical shifts may vary based on experimental conditions.

| Proton Assignment | δ (S-MTPA Ester) [ppm] | δ (R-MTPA Ester) [ppm] | Δδ (δS - δR) [ppm] |

|---|---|---|---|

| -CH(O)- | 6.15 | 6.12 | +0.03 |

| -CH3 | 1.68 | 1.75 | -0.07 |

| Aromatic H (ortho to C-O) | 7.45 | 7.40 | +0.05 |

| Aromatic H (meta to C-O) | 7.20 | 7.18 | +0.02 |

| Aromatic H (para to C-O) | 7.10 | 7.11 | -0.01 |

X-ray Crystallography for Absolute Configuration Correlation

While NMR methods are excellent for determining enantiomeric excess and relative configuration, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. springernature.com This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and the absolute spatial arrangement of atoms. nih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.goved.ac.uk When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensity of a reflection from a crystal plane (hkl) is equal to the intensity of the reflection from the opposite side of that plane (-h-k-l). In a non-centrosymmetric crystal composed of a single enantiomer, the differences between these Friedel pairs (I(hkl) ≠ I(-h-k-l)) are measurable and depend on the absolute structure. ed.ac.uk

For a light-atom molecule like this compound, which contains only C, H, O, and F, the anomalous scattering effect can be weak. To obtain a reliable result, it is often necessary to create a derivative of the alcohol with a heavier atom (e.g., bromine or a metal). However, with modern diffractometers and data processing techniques, it is sometimes possible to determine the absolute configuration from the native compound. researchgate.net

The result of an absolute configuration determination is typically expressed by the Flack parameter. nih.govresearchgate.net This parameter refines to a value close to 0 for the correct absolute configuration and a value close to 1 if the inverted structure is correct. A value near 0 with a small standard uncertainty provides high confidence in the assigned configuration. researchgate.net

Table 2: Representative Crystallographic Data for a Chiral Organic Molecule This table provides an example of the data typically reported in a crystallographic study for absolute configuration determination. The values are illustrative and not specific to the title compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H8F2O |

| Formula Weight | 158.15 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 5.88 Å, b = 7.95 Å, c = 16.42 Å |

| Volume | 767.5 Å3 |

| Z (Molecules per unit cell) | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Reflections Collected | 5480 |

| Independent Reflections | 1530 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Flack Parameter | 0.02 (4) |

Computational Chemistry and Theoretical Studies on 1r 1 2,5 Difluorophenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. comporgchem.com It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules like (1R)-1-(2,5-difluorophenyl)ethan-1-ol.

The spatial arrangement of atoms in a molecule can vary due to rotation around single bonds, leading to different conformers. For this compound, rotations around the Cα-C(aryl) and Cα-O bonds are particularly important. A thorough conformational analysis is the first step in any theoretical study to identify the most stable structures. nih.gov

The process begins by mapping the potential energy surface through systematic rotation of key dihedral angles. The resulting geometries are then optimized using DFT, typically with a functional like B3LYP and a basis set such as 6-31G*, to find the stationary points corresponding to energy minima. comporgchem.comnih.gov This analysis reveals the global minimum energy conformer, which is the most populated and stable arrangement, along with other low-energy conformers that may exist in equilibrium. Hyperconjugative effects, in addition to steric and electrostatic factors, can be key forces that tip the conformational balance. nih.gov The probability of a particular isomer occurring at a given temperature can be estimated using the Gibbs free energy and a Boltzmann distribution. nih.gov

Table 1: Representative Conformational Analysis Data for this compound

This table illustrates hypothetical results from a DFT conformational analysis, showing how relative energies are used to determine the most stable conformers.

| Conformer | Dihedral Angle (C(aryl)-Cα-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | -178.5° | 0.00 | 65.7 |

| 2 | 62.1° | 0.85 | 20.1 |

| 3 | -59.8° | 1.10 | 14.2 |

Chiroptical spectroscopies, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful techniques for determining absolute configuration. researchgate.net Computational methods allow for the ab initio prediction of these properties, providing a reliable way to assign stereochemistry by comparing theoretical spectra to experimental data. comporgchem.com

The standard protocol involves several steps:

A conformational search (as described in 5.1.1) is performed to locate all low-energy conformers. comporgchem.com

For each conformer, the chiroptical properties are calculated. Time-dependent DFT (TD-DFT) with functionals like B3LYP or CAM-B3LYP is commonly used for Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). comporgchem.comresearchgate.netfrontiersin.org Vibrational Circular Dichroism (VCD) spectra are computed at the DFT level. nih.gov

A strong match between the predicted and experimental spectra for the (R)-enantiomer confirms the absolute configuration of the synthesized or isolated sample. VCD, in particular, is considered a highly suitable test for configuration assignment. comporgchem.com

Table 2: Example of Predicted vs. Experimental Chiroptical Data

This table shows how calculated chiroptical data for the (R)-configuration of the title compound would be compared against experimental measurements for validation.

| Property | Method | Calculated Value | Experimental Value |

| Specific Rotation | ORD (at 589 nm) | +45.2° | +48.1° |

| First Cotton Effect | ECD | +268 nm | +270 nm |

| Strongest VCD Band | VCD | 1085 cm⁻¹ (positive) | 1082 cm⁻¹ (positive) |

This compound is typically synthesized via the asymmetric reduction of its corresponding prochiral ketone, 2',5'-difluoroacetophenone (B32684). rsc.org DFT calculations are instrumental in elucidating the reaction mechanism and understanding the origin of enantioselectivity. psu.eduacs.org

By modeling the reaction pathway, chemists can locate and characterize the structures and energies of the transition states (TS) that lead to the (R) and (S) products. The enantioselectivity of the reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between these two competing diastereomeric transition states. A key example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and borane. york.ac.ukyoutube.com The mechanism involves coordination of the ketone's oxygen to the Lewis acidic boron atom of the catalyst, followed by the transfer of a hydride from a borane-amine complex to the carbonyl carbon through a six-membered cyclic transition state. york.ac.uk Computational studies have shown that these transition states often adopt chair-like or boat-like conformations. acs.orgyoutube.com

Table 3: Hypothetical DFT-Calculated Activation Energies for the Asymmetric Reduction of 2',5'-Difluoroacetophenone

This table illustrates how the calculated energy difference between the two transition states directly relates to the predicted stereochemical outcome of the reaction.

| Transition State | Leading to Product | Calculated ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess |

| TS-R | (R)-alcohol | 10.2 | \multirow{2}{}{2.1} | \multirow{2}{}{97% ee} |

| TS-S | (S)-alcohol | 12.3 |

Molecular Dynamics and Molecular Modeling of Chiral Catalysis

While DFT is excellent for stationary points, molecular dynamics (MD) and docking simulations provide insight into the dynamic behavior and binding events that precede the chemical reaction.

In catalytic asymmetric reduction, the reaction begins with the formation of a catalyst-substrate complex. Molecular docking is a computational technique used to predict the preferred orientation of the substrate (2',5'-difluoroacetophenone) when it binds to the active site of the chiral catalyst. nih.govnih.gov

These simulations help identify the crucial non-covalent interactions—such as steric repulsion, hydrogen bonding, and stabilizing σ–π interactions—that govern the binding mode. acs.org In the CBS reduction, for instance, docking studies would show the ketone coordinating to the boron center of the oxazaborolidine. youtube.com The analysis reveals how the catalyst's chiral scaffold forces the ketone to adopt a specific conformation, thereby pre-organizing it for the subsequent stereoselective hydride attack. The calculated global reactivity descriptors, such as HOMO and LUMO energies, can further confirm the structural features required for favorable binding. nih.gov

Table 4: Key Catalyst-Substrate Interactions from a Hypothetical Docking Study

This table outlines the specific interactions between the substrate and a chiral catalyst (e.g., a CBS catalyst) that are responsible for holding the substrate in a specific orientation.

| Substrate Moiety (2',5'-difluoroacetophenone) | Catalyst Moiety (CBS) | Interaction Type | Role in Stereocontrol |

| Carbonyl Oxygen | Boron Atom | Lewis Acid-Base Coordination | Activates carbonyl & anchors substrate |

| 2,5-Difluorophenyl Group (Large) | Catalyst's Phenyl Group | Steric Repulsion/π-π Stacking | Orients large group away from reactive site |

| Methyl Group (Small) | Catalyst's Proline-derived ring | van der Waals | Allows small group to occupy sterically confined space |

A comprehensive computational model for asymmetric induction integrates findings from both quantum mechanics and molecular modeling. psu.edu It provides a complete picture, from the initial binding of the substrate to the final stereodetermining transition state.

For the synthesis of this compound, the model explains precisely why the transition state leading to the (R)-product is energetically favored. acs.org In the context of the CBS reduction, the model demonstrates the following sequence:

The ketone coordinates to the catalyst's Lewis acidic boron atom in a pre-equilibrium step, with its lone pair anti to the electron-rich substituent. acs.orgyork.ac.uk

The catalyst's chiral framework forces the bulky 2,5-difluorophenyl group to occupy a less sterically hindered position, away from the catalyst's own bulky groups. youtube.com

This specific orientation exposes the Re face of the carbonyl to the borane-amine complex.

The subsequent intramolecular hydride transfer proceeds through the lower-energy TS-R, yielding the (R)-alcohol with high enantioselectivity. youtube.com

Ultimately, these computational models not only rationalize experimental observations but also serve as powerful predictive tools for designing next-generation catalysts with even greater efficiency and selectivity.

Theoretical Application of QSPR to the Stereoselectivity of this compound

While specific studies are lacking, it is possible to describe a theoretical framework for how QSPR could be applied to understand and predict the stereoselectivity in the synthesis of this compound. Such a study would be invaluable for optimizing reaction conditions and catalyst selection to favor the formation of the desired (R)-enantiomer.

A typical QSPR study relevant to the stereoselectivity of this chiral alcohol would involve the following steps:

Data Set Assembly: A series of reactions would be performed to synthesize this compound. This would likely involve the asymmetric reduction of the prochiral ketone, 2',5'-difluoroacetophenone. A variety of chiral catalysts or reagents would be used to generate a dataset where the enantiomeric excess (e.e.) or the ratio of the (R) to (S) enantiomer is measured for each reaction.

Molecular Descriptor Calculation: For each catalyst or substrate derivative in the dataset, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Describing the connectivity of atoms in the molecule.

Geometrical (3D): Related to the three-dimensional shape of the molecule, such as molecular surface area and volume.

Quantum Chemical: Derived from quantum mechanical calculations, these can include orbital energies (HOMO, LUMO), partial charges on atoms, and dipole moments.

Steric: Quantifying the bulkiness of different parts of the molecule (e.g., Taft or Sterimol parameters).

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks), a mathematical model would be developed that correlates a subset of the calculated descriptors with the observed stereoselectivity. The goal is to find the descriptors that have the most significant impact on the enantiomeric outcome of the reaction.

Model Validation: The predictive power of the QSPR model would be rigorously tested using internal and external validation techniques to ensure that the correlation is not due to chance and that the model can accurately predict the stereoselectivity for new, untested catalysts or reaction conditions.

For the synthesis of this compound, a QSPR model could, for instance, reveal that the stereoselectivity is highly dependent on the steric bulk of the ligands on a metal catalyst, the electronic properties of the chiral auxiliary, or the solvent used in the reaction.

Due to the absence of published research in this specific area for this compound, no data tables with specific molecular descriptors and their correlation to stereoselectivity can be provided. The development of such a QSPR model remains a potential area for future research in the field of asymmetric synthesis and computational chemistry.

1r 1 2,5 Difluorophenyl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Applications in Stereoselective Synthesis of Complex Molecules

The primary utility of (1R)-1-(2,5-difluorophenyl)ethan-1-ol lies in its role as a chiral precursor. By incorporating this molecule, chemists can introduce both a specific three-dimensional arrangement (stereochemistry) and a difluorophenyl moiety into a larger target structure in a single, efficient step. This approach is a cornerstone of asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. researchgate.net

This compound serves as a key intermediate for creating more elaborate fluorinated compounds. The field of organic synthesis often relies on a "chiral pool," which is a collection of abundant and readily available chiral molecules from nature or efficient synthesis. nih.gov Fluorinated chiral alcohols are important members of this pool, valued for their ability to impart unique properties. takasago.com The difluorophenyl group can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.

The use of this alcohol as a building block allows for the direct incorporation of the fluorinated phenyl group and a chiral center, streamlining the synthesis of complex targets. This strategy is particularly important in medicinal chemistry, where the specific chirality of a drug is crucial for its interaction with biological targets like enzymes and receptors.

Table 1: Examples of Fluorinated Chiral Alcohols Used as Building Blocks This table provides context by showing related chiral building blocks and their applications.

| Compound Name | CAS Number | Common Application |

| (R)-1-(2'-Fluorophenyl)ethanol | 162427-79-4 | Intermediate in asymmetric synthesis. takasago.com |

| (S)-1-(2'-Fluorophenyl)ethanol | 171032-87-4 | Intermediate in asymmetric synthesis. takasago.com |

| (R)-1-(3'-Fluorophenyl)ethanol | 126534-33-6 | Intermediate in asymmetric synthesis. takasago.com |

| (R)-1-(4'-Fluorophenyl)ethanol | 101219-68-5 | Intermediate in asymmetric synthesis. takasago.com |

Integration into Multi-Step Asymmetric Synthetic Routes

In a typical route, the chiral alcohol can be modified through reactions at its hydroxyl group or the aromatic ring before being coupled with other fragments to assemble the final complex molecule. This ensures that the crucial stereocenter from the starting alcohol is preserved throughout the synthetic sequence, leading to the desired enantiomerically pure product. This methodology is fundamental to the synthesis of various chiral drugs, including certain β-adrenergic blockers. nih.gov

Table 2: Generalized Scheme for Integrating a Chiral Building Block This table illustrates a conceptual multi-step synthesis where a chiral alcohol is a key starting material.

| Step | Description | Purpose |

| 1 | Activation of Chiral Alcohol | Convert the hydroxyl group of this compound into a better leaving group (e.g., a tosylate or mesylate). |

| 2 | Nucleophilic Substitution | Couple the activated alcohol with a second molecular fragment (nucleophile). This often proceeds with predictable stereochemistry (e.g., inversion). youtube.com |

| 3 | Further Functionalization | Modify other parts of the newly formed molecule while keeping the original chiral center intact. |

| 4 | Final Product Assembly | Perform final reactions to yield the complex target molecule. |

Emerging Trends and Future Research Directions in the Synthesis and Application of Chiral Arylethanols

Development of Novel and Sustainable Catalytic Systems

The synthesis of enantiomerically pure alcohols traditionally relied on methods that often involved stoichiometric amounts of chiral reagents or metal catalysts that were difficult to recover and recycle. The modern emphasis on green chemistry has spurred the development of novel and sustainable catalytic systems designed to minimize waste, reduce energy consumption, and utilize renewable resources. nih.govmdpi.com

A key trend is the creation of recyclable catalysts. nih.gov These catalysts, which can be easily separated from the reaction mixture and reused multiple times, not only lower production costs but also align with the principles of sustainable chemistry. nih.gov Supported catalysts, where the active catalytic species is anchored to a solid carrier, are particularly suitable for large-scale industrial production. nih.gov Innovations include the use of chiral ionic liquids, which can act as both the catalyst and the reaction medium, demonstrating good yields and enantioselectivity in reactions like the asymmetric transfer hydrogenation (ATH) of ketones. nih.gov

Plant-based biocatalysts, such as those derived from Daucus carota (carrot), are emerging as a sustainable alternative to conventional chemical catalysts. nih.gov These systems offer high selectivity under mild, often aqueous, conditions, reducing the need for harsh solvents and protecting groups. nih.gov The enzymes within these biocatalysts, primarily carbonyl reductases and dehydrogenases, utilize cofactors like NADH or NADPH to achieve the enantioselective reduction of prochiral ketones. nih.gov

Furthermore, catalysts derived from renewable biomass are gaining traction. researchgate.net For instance, chiral β-amino alcohols synthesized from isosorbide, a byproduct of the starch industry, have been successfully used as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation reactions, achieving good enantioselectivity. researchgate.net

Table 1: Comparison of Sustainable Catalytic Systems for Chiral Alcohol Synthesis

| Catalyst System | Catalyst Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Recyclable Catalysts | Amino acid amide chiral ionic liquids | Asymmetric Transfer Hydrogenation | Environmentally friendly, catalyst acts as solvent, recyclable. nih.gov |

| Biomass-Derived Catalysts | Isosorbide-based β-amino alcohol ligands with Ru(II) | Asymmetric Transfer Hydrogenation | Derived from renewable resources, good catalytic activity and enantioselectivity. researchgate.net |

| Plant-Based Biocatalysts | Daucus carota (carrot) roots | Enantioselective Ketone Reduction | Sustainable, operates under mild aqueous conditions, high selectivity. nih.gov |

| Supported Catalysts | Polyaniline-supported heteropolyacid | One-Pot Fructose to DFF | Reusable, combines acidic and redox sites for cascade reactions. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for accelerating the development of complex chemical syntheses. nih.govnih.gov In the realm of chiral catalysis, ML models can decipher the intricate relationships between a catalyst's structure, a substrate's properties, and the resulting enantioselectivity of a reaction. nih.gov This data-driven approach moves beyond traditional "trial-and-error" methods, which are often resource- and time-intensive. nih.gov

Researchers have successfully built random forest classification models using chemistry and geometry descriptors to predict the enantioselectivity of amidases for various substrates. nih.gov Such models can rapidly assess the feasibility of a proposed reaction route. nih.gov Furthermore, this strategy can guide the rational engineering of enzymes; by analyzing the substrate-property relationships, specific mutations can be designed to enhance catalytic performance. In one study, this ML-guided approach led to the creation of an amidase variant with a 53-fold improvement in enantioselectivity. nih.gov

Another powerful application is the use of transfer learning models, built on recurrent neural networks, to predict the enantiomeric excess (%ee) of catalytic asymmetric reactions. nih.gov These models can be trained on existing reaction data to predict outcomes for new, unseen combinations of substrates, ligands, and solvents. nih.gov Deep generative models can even suggest novel chiral ligands with a high probability of being synthetically feasible, expanding the chemical space available to chemists. nih.gov

Advancements in High-Throughput Screening for Enantioselective Processes

The discovery of optimal reaction conditions for producing a single enantiomer of a chiral molecule like (1R)-1-(2,5-difluorophenyl)ethan-1-ol can be a significant bottleneck. High-throughput screening (HTS) technologies address this challenge by enabling the rapid and parallel execution and analysis of a massive number of experiments.

Automated platforms have been developed that integrate the synthesis, screening, and analysis of chemical compound libraries. prf.org One such system can screen as many as 6,144 reactions in a single hour, operating at ultra-small scales to conserve materials. prf.org This "make-to-measure" approach allows for the comprehensive mapping of reaction conditions to identify the optimal parameters for product purity and yield. prf.org Analysis is often performed using techniques like desorption electrospray ionization mass spectrometry (DESI-MS), which can rapidly characterize the products of the microscale reactions. prf.org The ability to quickly screen vast libraries of catalysts and conditions significantly accelerates the discovery and optimization of enantioselective processes.

Exploration of New Biocatalysts and Biotransformation Strategies

Biocatalysis offers a powerful and green route to chiral alcohols, prized for its high selectivity and operation under mild conditions. nih.govnih.gov The enzymatic asymmetric reduction of prochiral carbonyl compounds is a leading method for producing enantiopure alcohols. nih.gov Research is focused on discovering new enzymes and developing robust biotransformation systems for industrial-scale production. nih.govnih.gov